N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
CAS No.: 6263-45-2
VCID: VC10398509
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide - 6263-45-2](/images/structure/VC10398509.png)
Description |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound's structure combines a benzothiazole moiety with a phenylacetamide framework, which contributes to its potential pharmacological applications. Structural FeaturesThe chemical structure of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is defined by the following characteristics:
The benzothiazole ring system is known for its electron-rich properties, making it a versatile scaffold in drug design. The presence of a 4-chlorophenyl group enhances lipophilicity, potentially aiding membrane permeability. SynthesisThe synthesis of this compound typically involves:
This two-step process ensures high yield and purity of the final product. Biological ActivitiesBenzothiazole derivatives like N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide have been extensively studied for their biological properties:
Analytical DataTo confirm the identity and purity of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, the following analytical techniques are employed:
Applications and Future Perspectives
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CAS No. | 6263-45-2 | ||||||||||||||||||
Product Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide | ||||||||||||||||||
Molecular Formula | C21H15ClN2OS | ||||||||||||||||||
Molecular Weight | 378.9 g/mol | ||||||||||||||||||
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide | ||||||||||||||||||
Standard InChI | InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) | ||||||||||||||||||
Standard InChIKey | GHDLVPHVGLEDAK-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | ||||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | ||||||||||||||||||
PubChem Compound | 2274795 | ||||||||||||||||||
Last Modified | Nov 23 2023 |
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